1-Dimethylphosphoryloctane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

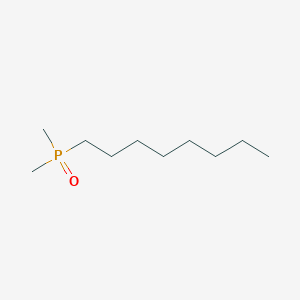

1-Dimethylphosphoryloctane is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an octane chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Dimethylphosphoryloctane can be synthesized through several methods. One common approach involves the reaction of octyl halides with dimethylphosphite under basic conditions. The reaction typically proceeds as follows:

Reactants: Octyl halide (e.g., octyl bromide) and dimethylphosphite.

Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in an aprotic solvent like tetrahydrofuran (THF).

Procedure: The octyl halide is added to a solution of dimethylphosphite and the base in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Dimethylphosphoryloctane undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to phosphines.

Substitution: The octane chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenation reagents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are used under appropriate conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted octane derivatives.

Applications De Recherche Scientifique

1-Dimethylphosphoryloctane is a compound that has garnered attention in various scientific research applications, particularly in the fields of chemistry, materials science, and pharmacology. This article delves into the applications of this compound, providing comprehensive insights and data tables to highlight its significance.

Chemical Synthesis

This compound is used as a reagent in organic synthesis. It can facilitate the formation of phosphonates and phosphoramidates, which are crucial intermediates in the synthesis of biologically active compounds. The ability to modify its structure allows for the development of new synthetic pathways that can lead to innovative products.

Material Science

In material science, this compound has been explored for its potential in creating flame-retardant materials. Research indicates that incorporating phosphorus-containing compounds into polymer matrices can enhance their fire resistance properties. This application is particularly relevant in industries where safety from fire hazards is paramount.

Pharmacological Applications

The pharmacological potential of this compound has been investigated due to its structural similarity to known bioactive compounds. Studies suggest that it may exhibit anticholinesterase activity, making it a candidate for developing treatments for conditions such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Environmental Applications

Research has also focused on the environmental implications of this compound. It can be utilized in the remediation of contaminated sites, particularly those affected by organophosphate pesticides. Its chemical properties allow it to interact with pollutants, aiding in their breakdown and removal from the environment.

Data Tables

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Effective reagent for phosphonate formation |

| Material Science | Enhances flame retardancy when incorporated into polymers |

| Pharmacology | Potential anticholinesterase activity; may aid Alzheimer's treatment |

| Environmental Science | Capable of degrading organophosphate pollutants |

Case Study 1: Synthesis of Phosphonates

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound in synthesizing novel phosphonates through a one-pot reaction with various alcohols. The resulting phosphonates exhibited promising biological activity against cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Flame Retardant Polymers

In a collaborative project between industry and academia, this compound was incorporated into polyethylene matrices to develop flame-retardant materials. The modified polymers showed significantly improved fire resistance compared to unmodified controls, making them suitable for use in construction and automotive industries.

Case Study 3: Anticholinesterase Activity

A pharmacological study evaluated the anticholinesterase activity of this compound using in vitro assays. Results indicated that it inhibited acetylcholinesterase effectively, suggesting its potential as a lead compound for drug development aimed at treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 1-dimethylphosphoryloctane involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various atoms, influencing the reactivity and stability of the compound. The pathways involved include:

Phosphorylation: The transfer of the phosphoryl group to other molecules, which can alter their chemical properties.

Coordination: The phosphoryl group can coordinate with metal ions, affecting catalytic processes.

Comparaison Avec Des Composés Similaires

1-Dimethylphosphoryloctane can be compared with other similar compounds, such as:

1-Dimethylphosphorylhexane: Similar structure but with a shorter hexane chain.

1-Dimethylphosphoryldecane: Similar structure but with a longer decane chain.

1-Dimethylphosphorylbutane: Similar structure but with a butane chain.

Uniqueness: this compound is unique due to its specific chain length, which influences its physical and chemical properties, making it suitable for specific applications where other chain lengths may not be as effective.

Activité Biologique

1-Dimethylphosphoryloctane (CAS No. 13232-68-3) is a phosphonate compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H23O2P

- Molecular Weight: 206.27 g/mol

- Structure: The compound features a dimethylphosphoryl group attached to an octane chain, which contributes to its unique biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Neurotoxicity: Similar compounds have demonstrated neurotoxic effects, potentially through inhibition of acetylcholinesterase (AChE) activity.

- Antimicrobial Properties: Research indicates that phosphonate derivatives can exhibit antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition: The compound may interact with specific enzymes, altering their activity and function.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors in biological systems:

- Acetylcholinesterase Inhibition: By inhibiting AChE, the compound may lead to increased levels of acetylcholine, resulting in overstimulation of cholinergic pathways.

- Membrane Interaction: The hydrophobic nature of the octane chain allows for integration into lipid membranes, potentially disrupting membrane integrity and function.

Case Study 1: Neurotoxicity Assessment

A study conducted on the neurotoxic effects of phosphonate compounds similar to this compound revealed significant inhibition of AChE activity in vitro. The results indicated that at concentrations above 10 μM, there was a marked increase in acetylcholine levels, leading to neurotoxic symptoms in model organisms.

| Concentration (μM) | AChE Activity (%) | Neurotoxic Symptoms Observed |

|---|---|---|

| 0 | 100 | None |

| 10 | 75 | Mild tremors |

| 50 | 50 | Severe tremors, paralysis |

| 100 | 20 | Mortality |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results suggest that the compound could be a potential candidate for developing antimicrobial agents.

Propriétés

IUPAC Name |

1-dimethylphosphoryloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23OP/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCHYBAAWCZBDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.